4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile
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Overview
Description
4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is a complex organic compound that features a combination of bromophenyl, pyridinyl, triazolyl, and benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a triazole ring through cyclization reactions. The pyridinyl group is then introduced via a nucleophilic substitution reaction. Finally, the benzonitrile group is attached through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction: Reduction of the nitrile group yields primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis or materials science.
Comparison with Similar Compounds
Similar Compounds
4-((4-Bromophenyl)thio)benzonitrile: Lacks the triazole and pyridinyl groups.
4-((4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of the benzonitrile group.
Uniqueness
The presence of both the triazole and pyridinyl groups in 4-(((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile makes it unique compared to similar compounds. These groups contribute to its potential versatility in forming complexes and participating in various chemical reactions.
Properties
CAS No. |
676332-92-6 |
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Molecular Formula |
C21H14BrN5S |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C21H14BrN5S/c22-18-7-9-19(10-8-18)27-20(17-2-1-11-24-13-17)25-26-21(27)28-14-16-5-3-15(12-23)4-6-16/h1-11,13H,14H2 |
InChI Key |
RPFZJXLUJIFQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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